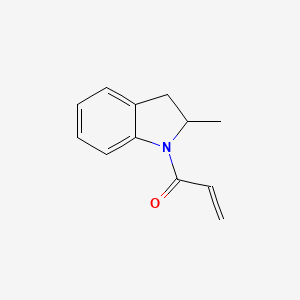

1-(2-Methyl-2,3-dihydroindol-1-yl)prop-2-en-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

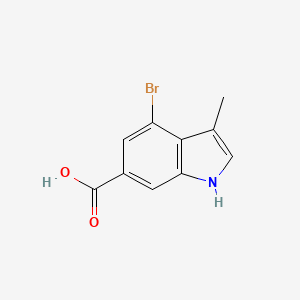

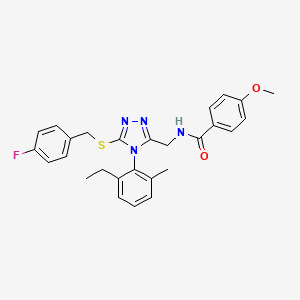

1-(2-Methyl-2,3-dihydroindol-1-yl)prop-2-en-1-one , also known by its systematic name, is a fascinating compound with an intriguing molecular structure. It belongs to the class of indole derivatives , which have garnered significant interest due to their diverse biological activities. The indole nucleus, characterized by its aromaticity, plays a crucial role in various synthetic drug molecules and natural compounds .

Molecular Structure Analysis

Physical And Chemical Properties Analysis

- Melting Point : The compound exhibits a melting point range of 211–213°C .

- Spectral Features : Its FT-IR spectrum shows characteristic peaks related to functional groups (e.g., C=O, NH, Ar-H) .

- NMR Signals : In the ^1H-NMR spectrum, signals corresponding to various protons are observed .

- Molecular Weight : Calculated molecular weight is 327 g/mol .

Wissenschaftliche Forschungsanwendungen

Medicine

Indole derivatives, including “1-(2-Methyl-2,3-dihydroindol-1-yl)prop-2-en-1-one”, have been studied for their potential in treating various diseases. They exhibit a range of biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These properties make them valuable for drug development and therapeutic applications.

Agriculture

In agriculture, indole derivatives are explored for their role in plant growth and protection. Indole-3-acetic acid, for example, is a plant hormone that regulates growth . Derivatives like “1-(2-Methyl-2,3-dihydroindol-1-yl)prop-2-en-1-one” could potentially be synthesized to create novel agrochemicals that aid in crop yield improvement and pest management.

Materials Science

The structural properties of indole derivatives make them interesting candidates for materials science applications. They can be used in the synthesis of organic semiconductors, photovoltaic materials, and other novel materials with specific electronic properties .

Environmental Science

Indole derivatives can play a role in environmental science, particularly in the development of sensors and indicators for environmental monitoring. Their chemical reactivity and ability to form stable compounds can be utilized in detecting pollutants and toxins .

Chemical Synthesis

“1-(2-Methyl-2,3-dihydroindol-1-yl)prop-2-en-1-one” can serve as a precursor or intermediate in the synthesis of complex organic molecules. Its reactivity allows for various transformations, making it a valuable building block in synthetic chemistry .

Pharmacology

In pharmacology, the study of indole derivatives extends to understanding their interaction with biological systems. They are used to study receptor binding, enzyme inhibition, and other pharmacokinetics and pharmacodynamics properties .

Biochemistry

Biochemically, indole derivatives are significant due to their resemblance to tryptophan, an essential amino acid. They are used in research to understand metabolic pathways and enzyme reactions involving indole structures .

Drug Discovery

Lastly, in drug discovery, “1-(2-Methyl-2,3-dihydroindol-1-yl)prop-2-en-1-one” and its analogs are screened for activity against various targets. Their modifiable structure allows for optimization towards better efficacy and reduced toxicity in potential new drugs .

Wirkmechanismus

Target of Action

The compound “1-(2-Methyl-2,3-dihydroindol-1-yl)prop-2-en-1-one” is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , which makes them useful in the development of new therapeutic derivatives . .

Mode of Action

The mode of action of indole derivatives can vary widely depending on their specific structure and the receptors they interact with . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Biochemical Pathways

Indole derivatives can affect a variety of biochemical pathways due to their broad spectrum of biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A . .

Result of Action

The result of the action of “1-(2-Methyl-2,3-dihydroindol-1-yl)prop-2-en-1-one” would depend on its mode of action and the biochemical pathways it affects. Given the wide range of biological activities associated with indole derivatives , it’s plausible that this compound could have diverse molecular and cellular effects.

Eigenschaften

IUPAC Name |

1-(2-methyl-2,3-dihydroindol-1-yl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-3-12(14)13-9(2)8-10-6-4-5-7-11(10)13/h3-7,9H,1,8H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFLRHDSUHYXUFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=O)C=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methyl-2,3-dihydroindol-1-yl)prop-2-en-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Ethyl-5-((4-methylpiperidin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2916877.png)

![1-(4-chlorophenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide](/img/structure/B2916884.png)

![4-[Methyl(pyridin-2-yl)amino]oxolan-3-ol](/img/structure/B2916885.png)

![8-(4-benzylpiperidin-1-yl)-7-{3-[8-(4-benzylpiperidin-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]propyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2916889.png)

![N-[2-(Furan-2-yl)-2-morpholin-4-ylethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2916890.png)

![6-(2-Chloro-5-nitrophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2916893.png)